Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

説明

BenchChem offers high-quality Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO6/c1-3-4-5-6-7-20-14-11(15-9(2)17)13(19)12(18)10(8-16)21-14/h10-14,16,18-19H,3-8H2,1-2H3,(H,15,17)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQSNDGHZWMGCA-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Executive Summary

Target Molecule: Hexyl 2-acetamido-2-deoxy-

This guide details the synthesis of Hexyl

Part 1: Strategic Retrosynthesis & Mechanism

The synthesis hinges on the formation of the

The Stereochemical Control: Neighboring Group Participation (NGP)

Direct displacement of a halide at C1 often leads to mixtures. However, the N-acetyl group at C2 acts as an internal nucleophile. Upon activation of the anomeric leaving group (LG), the carbonyl oxygen of the acetamido group attacks C1 from the alpha face, forming a stable bicyclic oxazolinium ion . The incoming alcohol (hexanol) must then attack C1 from the beta face (trans to the C2 substituent) to open the ring, guaranteeing the

Mechanism Diagram

The following diagram illustrates the NGP mechanism ensuring

Figure 1: Mechanism of Neighboring Group Participation (NGP) leading to exclusive beta-anomer formation.

Part 2: Chemical Synthesis Protocol (Oxazoline Method)

This route is preferred for high purity and scalability. It proceeds via the isolation or in situ generation of the oxazoline intermediate.

Phase 1: Preparation of the Donor

Starting Material: N-Acetylglucosamine (GlcNAc).

-

Peracetylation:

-

Suspend GlcNAc (10 g) in acetic anhydride (50 mL) and pyridine (50 mL).

-

Stir at room temperature overnight.

-

Pour into ice water, filter the precipitate.

-

Product: 2-acetamido-2-deoxy-1,3,4,6-tetra-O-acetyl-

-D-glucopyranose.

-

-

Chlorination (Optional but recommended for reactivity):

-

Treat the peracetate with Acetyl Chloride (neat) or

in -

Stir 24-48h at RT.

-

Product: 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-

-D-glucopyranosyl chloride (GlcNAc-Cl).[1]

-

Phase 2: Glycosylation (The Key Step)

Reagents: GlcNAc-Cl (Donor), 1-Hexanol (Acceptor), TMSOTf (Promoter), Molecular Sieves (4Å).

| Parameter | Specification | Note |

| Solvent | Anhydrous 1,2-Dichloroethane (DCE) | DCM can be used, but DCE allows higher temp (reflux). |

| Temperature | 50°C to Reflux | Higher temp favors oxazoline ring opening by the alcohol. |

| Stoichiometry | 1.0 : 1.5 : 0.1 | Donor : Acceptor : Promoter (TMSOTf). |

| Time | 2 - 4 Hours | Monitor by TLC (Ethyl Acetate:Hexane 3:1). |

Step-by-Step Protocol:

-

Setup: Flame-dry a two-neck round bottom flask under Argon. Add 4Å molecular sieves.

-

Dissolution: Dissolve GlcNAc-Cl (1.0 eq, 2.0 g) and 1-Hexanol (1.5 eq, 1.0 mL) in dry DCE (20 mL).

-

Activation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise.

-

Note: The reaction proceeds via the oxazoline. If using the isolated oxazoline as starting material, use Camphorsulfonic acid (CSA) or

as the catalyst.

-

-

Reaction: Heat to 50°C. The spot for the chloride (

) will disappear, and a lower running spot ( -

Quench: Add Triethylamine (

) to neutralize the acid. Filter off sieves. -

Workup: Wash with saturated

, then brine. Dry over -

Purification: Flash chromatography (EtOAc/Hexane gradient).

Phase 3: Global Deprotection

-

Dissolve the protected glycoside in dry Methanol.

-

Add catalytic Sodium Methoxide (NaOMe) (pH ~9-10).

-

Stir for 1 hour (Zemplén deacetylation).

-

Neutralize with Amberlite IR-120 (H+) resin. Filter and concentrate.

-

Final Product: Hexyl 2-acetamido-2-deoxy-

-D-glucopyranoside.

Part 3: Enzymatic Synthesis Protocol (Green Route)

This method avoids toxic solvents and protection/deprotection steps but typically gives lower yields (~40-60%).

Enzyme:

Workflow Diagram

Figure 2: Enzymatic transglycosylation workflow.

Protocol:

-

Buffer: Sodium citrate or Phosphate buffer (50 mM, pH 5.0).

-

Mix: Dissolve GlcNAc (or Chitobiose for better donor capability) in buffer.

-

Add Acceptor: Add 1-Hexanol (20-30% v/v). Note: High hexanol concentration is required to shift equilibrium but may denature the enzyme.

-

Incubation: Add Enzyme (5-10 Units). Incubate at 37°C with vigorous shaking (to emulsify the hexanol).

-

Monitoring: Monitor by HPLC or TLC.

-

Termination: Boil for 5 mins to denature enzyme.

-

Isolation: The product is amphiphilic. Wash the aqueous phase with ether to remove excess hexanol, then pass the aqueous phase through a C18 Sep-Pak cartridge. Elute the product with MeOH/Water.

Part 4: Characterization & Validation

The validity of the synthesis is confirmed by the

Expected NMR Data (in or )

| Nucleus | Signal | Shift ( | Coupling ( | Interpretation |

| H-1 (Anomeric) | 4.45 - 4.55 ppm | 8.0 - 8.5 Hz | Diagnostic for | |

| N-Acetyl ( | ~2.00 ppm | Singlet | Confirms presence of GlcNAc moiety. | |

| Hexyl ( | 3.5 - 3.9 ppm | Multiplet | ||

| Hexyl ( | ~0.88 ppm | Triplet | Terminal methyl of hexyl chain. | |

| C-1 (Anomeric) | 101 - 102 ppm | - | Typical for |

Mass Spectrometry:

-

Formula:

-

Molecular Weight: 305.37 g/mol

-

ESI-MS: Observe

or

Part 5: Troubleshooting

-

Low Beta-Selectivity:

-

Cause: Acid catalyst too strong or presence of water preventing oxazoline formation.

-

Fix: Ensure strictly anhydrous conditions. Switch from TfOH to TMSOTf or

.

-

-

Low Yield (Enzymatic):

-

Cause: Hydrolysis dominates over transglycosylation.

-

Fix: Increase Hexanol concentration (use cosolvent like DMSO if necessary) or use a "glycosynthase" mutant if available.

-

-

Emulsion Formation:

-

Cause: The product is a surfactant.[3]

-

Fix: Avoid vigorous shaking during extraction. Use centrifugation to break emulsions.

-

References

-

Vernon, J., Roseman, S., & Yuan, C. L. (1980). Synthesis of 6-amino-1-hexyl 2-acetamido-2-deoxy-3-, -4-, and -6-O-β-D-galactopyranosyl-β-D-glucopyranosides.[1] Carbohydrate Research. Link

-

Kishida, M., et al. (2004). Chemoenzymatic synthesis of n-hexyl and O-beta-D-xylopyranosyl-(1-->6)-beta-D-glucopyranosides. Chemical & Pharmaceutical Bulletin. Link

-

Cai, L., et al. (2005). A mild and efficient method for preparation of GlcNAc derivatives by reaction of glycosyl acceptors with glycosyl oxazolines. Journal of Carbohydrate Chemistry. Link

-

PubChem Compound Summary. (2025). n-hexyl beta-D-glucopyranoside (Analogous Structure Data). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). 2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate Product Sheet.Link

Sources

A Comprehensive Technical Guide to Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Properties, Synthesis, and Applications

Executive Summary: This guide provides an in-depth technical overview of Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as Hexyl N-acetyl-β-D-glucosaminide (Hexyl-β-GlcNAc). This amphiphilic molecule, consisting of a hydrophilic N-acetylglucosamine headgroup and a hydrophobic six-carbon alkyl chain, is of significant interest to researchers in biochemistry, cell biology, and drug development. Its properties as a non-ionic surfactant make it valuable for solubilizing membrane proteins, while its structure serves as a crucial building block for the synthesis of complex glycans and glycoconjugates. This document details its physicochemical properties, provides a validated protocol for its chemical synthesis and purification, outlines methods for its analytical characterization, and explores its key applications.

Introduction to Alkyl Glycosides and N-Acetylglucosamine Derivatives

Alkyl glycosides are a class of molecules where a carbohydrate is attached to a fatty alcohol via a glycosidic bond. This structure imparts an amphiphilic nature, with a polar, hydrophilic sugar head and a nonpolar, hydrophobic alkyl tail. This dual characteristic makes them effective and often biocompatible non-ionic surfactants.

The sugar moiety in the topic compound, 2-acetamido-2-deoxy-D-glucopyranose (N-acetyl-D-glucosamine or GlcNAc), is a fundamentally important monosaccharide in biology.[1] It is the monomeric unit of chitin and a key component of more complex carbohydrates like glycoproteins and glycolipids, which are involved in processes ranging from structural support to cell-cell recognition.[1][2]

By combining a hexyl chain with GlcNAc through a stable β-glycosidic linkage, Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside is created. This compound serves not only as a mild detergent for biochemical applications but also as a versatile synthetic intermediate for constructing oligosaccharides used to probe the binding specificities of carbohydrate-binding proteins like lectins or to study the activity of glycoside hydrolase enzymes.[2][3]

Physicochemical Properties

The precise molecular characteristics of Hexyl-β-GlcNAc are fundamental to its function and application. The combination of the bulky, polar sugar head and the flexible, nonpolar alkyl tail dictates its solubility, aggregation behavior, and utility as a surfactant.

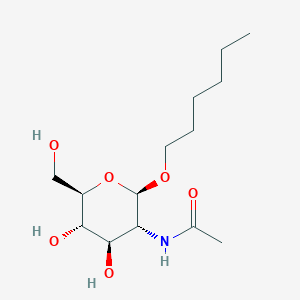

Molecular Structure

The structure consists of a pyranose ring (the six-membered ring form of the sugar) with the hexyl group attached to the anomeric carbon (C1) in a beta (β) configuration. This equatorial orientation of the aglycone is a key structural feature.

Caption: 2D structure of Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Quantitative Data Summary

The key properties of Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside are summarized in the table below. The molecular weight is derived from its chemical formula.

| Property | Value | Source |

| IUPAC Name | Hexyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | - |

| Molecular Formula | C₁₄H₂₇NO₆ | Calculated |

| Molecular Weight | 305.37 g/mol | Calculated |

| Exact Mass | 305.18384 Da | Calculated |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, DMSO) | General knowledge |

Synthesis and Purification

The synthesis of alkyl glycosides like Hexyl-β-GlcNAc is a cornerstone of carbohydrate chemistry. The primary challenge is to form the glycosidic bond with high stereoselectivity (achieving the β-isomer exclusively) while preventing unwanted reactions at other hydroxyl groups on the sugar. This necessitates a multi-step process involving protection, activation, coupling, and deprotection.

Synthetic Workflow Overview

The most common and reliable approach is a modified Koenigs-Knorr glycosylation. This involves activating the anomeric carbon of a fully protected GlcNAc derivative, which then reacts with hexanol. The protecting groups are removed in the final step to yield the target compound.

Sources

solubility of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in different solvents

Technical Guide: Solubility Profile and Physicochemical Applications of Hexyl 2-acetamido-2-deoxy- -D-glucopyranoside[1][2][3][4]

Executive Summary

Hexyl 2-acetamido-2-deoxy-

Physicochemical Profile

The solubility of Hexyl

Molecular Identity[1][2][4][5]

-

IUPAC Name: Hexyl 2-acetamido-2-deoxy-

-D-glucopyranoside[1][2][3][4][5][6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Common Abbreviations: Hexyl

-D-GlcNAc, Hexyl GlcNAc[1][2][3][4] -

Molecular Formula:

[2][3][4] -

HLB (Hydrophilic-Lipophilic Balance): Estimated ~13–14 (Water-soluble, oil-in-water emulsifier range)[1][2][3][4]

Structural Implications on Solubility

The

-

Crystal Lattice Energy: The acetamido group facilitates strong intermolecular hydrogen bonding (amide-amide interactions), often resulting in a higher melting point and slightly lower dissolution kinetics in cold water compared to Hexyl Glucoside.[3][4]

-

Amphiphilicity: The hexyl chain (

) is too short to drive strong micellization at low concentrations.[4] Consequently, Hexyl

Solubility Landscape

The following data summarizes the solubility behavior of Hexyl

Solvent Compatibility Table[1][2][5]

| Solvent Class | Specific Solvent | Solubility Rating | Mechanism / Observation |

| Polar Protic | Water | High (>50 mg/mL) | Solvation of sugar hydroxyls dominates.[1][2][3][4] Forms clear solutions; micellization occurs at high concentrations (>100 mM).[3][4] |

| Methanol / Ethanol | High | Excellent solubility.[3][4] Often used for recrystallization (e.g., from hot EtOH or MeOH/Ether mixtures).[4][7] | |

| Isopropanol | Moderate | Soluble, but temperature-dependent.[1][2][3][4] Good for controlled precipitation.[4] | |

| Polar Aprotic | DMSO | Very High (>100 mg/mL) | Universal solvent for glycosides.[3][4] Disrupts inter-sugar H-bonds effectively.[1][2][3][4] |

| DMF | High | Similar to DMSO; suitable for chemical derivatization reactions.[3][4] | |

| Non-Polar | Diethyl Ether | Insoluble | Used as an antisolvent to precipitate the compound from alcoholic solutions.[4] |

| Hexane | Insoluble | Completely immiscible.[3][4] Used to wash away unreacted hexanol during synthesis.[4] | |

| Chlorinated | Chloroform / DCM | Poor / Insoluble | The unprotected sugar headgroup prevents solubility.[4] (Note: The peracetylated precursor is highly soluble here).[4] |

Critical Micelle Concentration (CMC) Context

Researchers must distinguish between "solubility limit" (saturation) and "CMC" (aggregation).[3][4]

Thermodynamic & Kinetic Factors[1][3][4]

Temperature Dependence

Dissolution of alkyl glycosides in water is generally endothermic (

-

Heating: Solubility increases significantly with temperature.[3][4]

-

Krafft Point: For hexyl chains, the Krafft point (temperature where solubility equals CMC) is usually below

, meaning the surfactant is soluble and micelle-forming across standard experimental temperatures (

Partitioning

In biphasic systems (e.g., Water/Octanol), Hexyl

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise saturation limits for your specific batch.[1][4][7]

-

Preparation: Weigh 50 mg of Hexyl

-D-GlcNAc into a 1.5 mL microcentrifuge tube. -

Solvent Addition: Add the target solvent (e.g., Water, PBS, Ethanol) in small increments (e.g., 50

L) at a controlled temperature (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Equilibration: Vortex vigorously for 1 minute after each addition. If undissolved solid remains, sonicate for 30 seconds.[4][7]

-

Endpoint: Continue addition until the solution is perfectly clear.

-

Calculation:

.[2][3][4]

Protocol B: Turbidimetric CMC Determination

Required to determine the aggregation state for biological assays.[4][7]

-

Dye Preparation: Prepare a 20

M solution of Diphenylhexatriene (DPH) in THF. -

Sample Series: Prepare a serial dilution of Hexyl

-D-GlcNAc in water ranging from 10 mM to 500 mM. -

Incubation: Add DPH solution to each sample (final DPH conc. 1

M). Incubate in the dark for 30 mins. -

Measurement: Measure fluorescence (Ex: 358 nm, Em: 430 nm).

-

Analysis: Plot Fluorescence Intensity vs. Log[Concentration]. The inflection point represents the CMC.[4]

Visualization of Solubility Mechanisms

The following diagram illustrates the solubility behavior and synthesis workflow, highlighting the role of solvent polarity.

Caption: Solubility phase behavior of Hexyl

Applications in Drug Development

Understanding the solubility profile enables specific applications:

-

Chitinase Inhibition: Used as a soluble competitive inhibitor.[4] Requires aqueous solubility >10 mM for effective

determination.[4] -

Permeation Enhancer: The hexyl chain provides sufficient lipophilicity to interact with cell membranes without the lytic toxicity of longer-chain detergents (e.g., SDS or Triton X-100).[3][4]

-

Acceptor in Transglycosylation: In enzymatic synthesis, the high solubility of Hexyl GlcNAc allows it to serve as an efficient acceptor for glycosyltransferases, unlike hydrophobic acceptors that require biphasic systems.[4][7]

References

-

PubChem. 2-Acetamido-2-deoxy-beta-D-glucopyranose Compound Summary. National Library of Medicine.[4] Available at: [Link] (Accessed via Search 1.13).[3][4]

-

ResearchGate. Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside. Available at: [Link] (Accessed via Search 1.2).[3][4]

Sources

- 1. 2-Acetamido-2-deoxy-β-D-glucopyranosyl azide | CymitQuimica [cymitquimica.com]

- 2. 2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4)-2-acetamido-1,6-anhydro-3-O-[(R)-1-carboxyethyl]-2-deoxy-beta-D-glucopyranose-L-alanyl-gamma-D-glutamyl-meso-diaminopimelyl-D-alanine | C37H59N7O20 | CID 163626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. echemi.com [echemi.com]

- 5. METHYL 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE | 3946-01-8 [chemicalbook.com]

- 6. Sci-Hub. Synthesis of 6-amino-1-hexyl 2-acetamido-2-deoxy-3-, -4-, and -6-O-β-D-galactopyranosyl-β-D-glucopyranosides / Carbohydrate Research, 1980 [sci-hub.jp]

- 7. acs.figshare.com [acs.figshare.com]

- 8. Anatrace.com [anatrace.com]

- 9. chemsynlab.com [chemsynlab.com]

function of the acetamido group in Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Technical Guide: The Functional Dynamics of the Acetamido Group in Hexyl -D-GlcNAc

Executive Summary

Hexyl 2-acetamido-2-deoxy-

Structural Dynamics & Physicochemical Properties

The molecule comprises two distinct functional domains that synergize to optimize enzymatic turnover.

The C2 Acetamido Group (The Catalytic Driver)

Unlike glucose, where the C2 position holds a hydroxyl group, GlcNAc derivatives possess an N-acetyl group (

-

Electronic Character: The carbonyl oxygen of the amide is electron-rich. In the constrained environment of the enzyme active site, this oxygen is positioned to attack the anomeric center (C1).

-

Conformational Influence: The bulky acetamido group favors the

chair conformation, positioning the C1-O-Hexyl bond in an axial orientation (anomeric effect), which is pre-requisite for

The Hexyl Aglycone (The Affinity Anchor)

-

Hydrophobic Pocket Targeting:

-hexosaminidases possess a distinct hydrophobic pocket (lined with Tryptophan and Tyrosine residues) adjacent to the catalytic center.[1] -

Comparison: While methyl-GlcNAc (

) binds weakly, the hexyl chain extends into this pocket, significantly improving binding affinity (

Table 1: Functional Moiety Comparison

| Moiety | Position | Chemical Nature | Primary Function |

| Acetamido Group | C2 (Equatorial) | Amide (Nucleophilic Oxygen) | Catalysis: Anchomeric assistance; forms oxazoline intermediate. |

| Hexyl Group | C1 (Axial/Beta) | Alkyl Chain (Lipophilic) | Binding: Docks into the aglycone-binding hydrophobic pocket. |

| Pyranose Ring | Backbone | Carbohydrate ( | Scaffold: Orients functional groups for recognition. |

Mechanistic Role: Substrate-Assisted Catalysis[1][2][3][4]

The defining feature of this substrate is that the enzyme does not provide the nucleophile. Instead, the enzyme distorts the substrate so that the acetamido group performs the nucleophilic attack.

The Mechanism (Anchomeric Assistance)

-

Distortion: Upon binding, the enzyme (specifically an Aspartate/Glutamate pair) hydrogen bonds with the amide hydrogen, increasing the nucleophilicity of the carbonyl oxygen.

-

Intramolecular Attack: The carbonyl oxygen attacks the C1 anomeric carbon from the alpha face.

-

Displacement: The hexyl alcohol (aglycone) is displaced as a leaving group.

-

Oxazolinium Formation: This results in a cyclic oxazolinium ion intermediate (a bicyclic structure).

-

Hydrolysis: A water molecule attacks the anomeric center of the oxazolinium ion, reopening the ring and yielding the product with retention of configuration (

-anomer).

Pathway Visualization

The following diagram illustrates the critical role of the acetamido group in forming the transition state.

Caption: The C2-acetamido oxygen attacks C1, displacing hexanol and forming the oxazolinium intermediate.

Experimental Protocols

Synthesis of Hexyl -D-GlcNAc

Context: Direct glycosylation requires activation of the anomeric center. The oxazoline method is preferred for 1,2-trans stereoselectivity (ensuring the

Reagents: 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-

-

Activation: Dissolve peracetylated GlcNAc (1.0 eq) in anhydrous DCM under

. Add TMSOTf (1.1 eq) to generate the oxazoline intermediate in situ. -

Glycosylation: Add anhydrous 1-hexanol (1.5 eq). The oxazoline ring opens via attack from the alcohol, exclusively forming the

-glycoside due to the participating acetamido group. -

Deprotection: Treat the resulting peracetylated hexyl glycoside with NaOMe in MeOH (Zemplén conditions) to remove O-acetyl groups.

-

Purification: Silica gel chromatography (DCM:MeOH 9:1).

Enzyme Kinetic Assay (Self-Validating)

Context: This assay quantifies the hydrolytic rate of

Workflow Diagram:

Caption: Colorimetric quantification of GlcNAc released from the hexyl substrate.

Step-by-Step:

-

Buffer Prep: Citrate-Phosphate buffer (pH 4.5) is critical to mimic the lysosomal environment.

-

Incubation: Mix 50

L Enzyme + 50 -

Termination: Add 100

L Borate buffer (pH 9.0) and boil for 3 mins. This stops the enzyme and prepares the released GlcNAc for cyclization. -

Development: Add p-dimethylaminobenzaldehyde (pDMAB) reagent (Ehrlich's reagent). Incubate 20 mins at 37°C.

-

Validation:

-

Blank: Substrate + Buffer (No Enzyme).

-

Inhibitor Control: Add 10

M PUGNAc or NAG-thiazoline to verify specific signal inhibition.

-

Applications in Drug Development[5]

The acetamido-dependent mechanism of Hexyl-GlcNAc directly informs inhibitor design for lysosomal storage disorders (Tay-Sachs, Sandhoff).

-

Transition State Mimicry: Drug candidates like NAG-thiazoline are designed to structurally mimic the oxazolinium ion intermediate formed by the acetamido group.

-

Chaperone Therapy: In unstable mutant enzymes (e.g., Hex A mutations), competitive inhibitors that bind to the active site can act as "pharmacological chaperones," stabilizing the protein folding in the ER. Hexyl-GlcNAc derivatives serve as scaffolds for these chaperones because the hexyl tail aids in cell permeability and hydrophobic pocket retention.

References

-

Vocadlo, D. J., & Withers, S. G. (2005).[2] Detailed Comparative Analysis of the Catalytic Mechanisms of

-N-Acetylglucosaminidases from Families 3 and 20 of Glycoside Hydrolases. Biochemistry, 44(38), 12809–12818.[2] -

Mark, B. L., et al. (2001).

-Hexosaminidase. Journal of Biological Chemistry, 276(13), 10330–10337. -

Lemieux, R. U. (1954). The Mechanism of the reaction of Acetylated Glycosyl Halides. Canadian Journal of Chemistry, 32.

-

PubChem Compound Summary. (2023). 2-acetamido-2-deoxy-beta-D-glucopyranose.[3][4][5][6][7][8]

Sources

- 1. Crystallographic evidence for substrate-assisted catalysis in a bacterial beta-hexosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. 2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4)-2-acetamido-1,6-anhydro-3-O-[(R)-1-carboxyethyl]-2-deoxy-beta-D-glucopyranose-L-alanyl-gamma-D-glutamyl-meso-diaminopimelyl-D-alanine | C37H59N7O20 | CID 163626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | C10H19NO6 | CID 7573789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ChemComp-NAG: 2-acetamido-2-deoxy-beta-D-glucopyranose - Yorodumi [pdbj.org]

- 8. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes | MDPI [mdpi.com]

Technical Guide: Safety and Handling of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

[1][2]

Executive Summary

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS: 190912-49-3), often abbreviated as Hexyl-GlcNAc , is a synthetic alkyl glycoside used extensively in glycobiology and lysosomal storage disease research.[1][2] Unlike standard fluorogenic substrates (e.g., 4-MU-GlcNAc), Hexyl-GlcNAc serves as a non-chromogenic, hydrophobic substrate specifically designed to probe the aglycone specificity of

Its hexyl chain mimics the hydrophobic ceramide lipid tail found in natural ganglioside substrates (like GM2), making it a critical tool for studying the hydrophobic pocket of lysosomal enzymes and for use as an acceptor in transglycosylation reactions.[1][2] This guide details the rigorous safety, storage, and operational protocols required to maintain the integrity of this compound and ensure reproducible experimental data.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physicochemical nature of Hexyl-GlcNAc is prerequisite to proper handling.[2] The hydrophobic hexyl tail introduces amphiphilic character, distinguishing it from free N-acetylglucosamine.[1][2]

| Property | Specification |

| Chemical Name | Hexyl 2-acetamido-2-deoxy- |

| Synonyms | Hexyl-GlcNAc; Hexyl N-acetyl- |

| CAS Number | 190912-49-3 |

| Molecular Formula | C |

| Molecular Weight | 305.37 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO.[1][2] (Amphiphilic nature) |

| Purity Grade | Typically >98% (HPLC) for enzymatic kinetics |

| Hygroscopicity | Moderate; susceptible to moisture absorption |

Safety Assessment & Hazard Mitigation

While alkyl glycosides are generally considered low-toxicity compared to reactive electrophiles, they must be treated as chemical irritants.[1][2] The surfactant-like properties of Hexyl-GlcNAc facilitate membrane interaction, necessitating strict adherence to PPE standards.[1][2]

Toxicology & Hazards[1]

-

GHS Classification: Not globally classified as a PBT (Persistent, Bioaccumulative, Toxic) substance, but treated as Skin Irrit. 2 (H315) and Eye Irrit.[2] 2A (H319) due to surfactant activity.[1][2]

-

Inhalation: Dust may cause respiratory tract irritation.[1][2]

-

Ingestion: Low acute toxicity expected; however, hydrolysis releases hexanol, which has distinct toxicity profiles at high doses.[2]

Personal Protective Equipment (PPE) Matrix

-

Eye Protection: ANSI Z87.1 compliant safety goggles.[1][2] Reasoning: Surfactants can cause corneal damage more rapidly than neutral salts.[1][2]

-

Skin Protection: Nitrile gloves (0.11 mm minimum thickness).[1][2]

-

Respiratory: N95 particulate respirator if handling open powder outside a fume hood.[1][2]

Storage & Stability Protocols

The glycosidic bond is susceptible to acid-catalyzed hydrolysis and enzymatic degradation by contaminating microbes.[1][2]

Storage Logic

-

Solid State: Store at -20°C . Keep container tightly sealed with a desiccant pack.[2]

-

Stock Solutions:

-

Solvent: Water or 10% DMSO/Water (v/v) is recommended.[1][2] DMSO improves freeze-thaw stability.[2]

-

Stability: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

-

pH Sensitivity: Avoid storage in acidic buffers (pH < 5.0) for prolonged periods to prevent spontaneous hydrolysis.[2]

-

Visualization: Storage Decision Tree

Figure 1: Decision logic for the storage and solubilization of Hexyl-GlcNAc to maximize shelf-life.

Operational Handling: Stock Preparation

This protocol ensures the preparation of a validated 10 mM stock solution.[1][2]

Reagents:

Protocol:

-

Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.[2]

-

Solubilization: Add 1.0 mL of Ultrapure Water (or DMSO). Vortex vigorously for 30 seconds.[2]

-

Filtration: Filter sterilize using a 0.22 µm PVDF filter into a sterile microcentrifuge tube.

-

Validation: Visually inspect for clarity. The solution must be colorless and free of particulates.[1][2]

Application Workflow: Hydrolysis Assay

Since Hexyl-GlcNAc is not fluorogenic, its hydrolysis by

Assay Principle

The enzyme cleaves the

Experimental Workflow

Step 1: Enzymatic Reaction

-

Mix: 10 µL Enzyme Sample + 20 µL 10 mM Hexyl-GlcNAc + 20 µL Citrate Buffer (pH 4.5).

-

Incubate: 37°C for 30–60 minutes.

-

Stop: Add 10 µL 0.2 M Borate Buffer (pH 9.8) to quench the reaction.

Step 2: Morgan-Elson Detection

-

Boil: Heat the reaction mix at 100°C for 3 minutes (cyclization of GlcNAc).

-

Develop: Add 100 µL DMAB Reagent (p-Dimethylaminobenzaldehyde in acetic acid/HCl).[1][2]

-

Incubate: 37°C for 20 minutes.

-

Read: Measure Absorbance at 585 nm.

Visualization: Assay Logic

Figure 2: Workflow for the discontinuous colorimetric assay of Hexyl-GlcNAc hydrolysis.

Waste Disposal

-

Aqueous Waste: Solutions containing Hexyl-GlcNAc and biological buffers should be disposed of in standard aqueous chemical waste.[1][2]

-

Solvent Waste: If DMSO was used, segregate into non-halogenated organic solvent waste.[1][2]

-

Decontamination: Rinse glassware with 10% ethanol followed by water to remove residual surfactant properties.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Substance Record for Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS 190912-49-3).[1][2] PubChem.[1][2][3] [Link]

-

Mahuran, D. J. (1998). The GM2 Activator Protein, its Roles as a Co-factor in GM2 Hydrolysis and as a General Glycolipid Transport Protein.[1][2] Biochimica et Biophysica Acta (BBA).[1][2] [General context on Hexosaminidase substrates].

Sources

- 1. 2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4)-2-acetamido-1,6-anhydro-3-O-[(R)-1-carboxyethyl]-2-deoxy-beta-D-glucopyranose-L-alanyl-gamma-D-glutamyl-meso-diaminopimelyl-D-alanine | C37H59N7O20 | CID 163626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Acetamido-2-deoxy-α-D-glucopyranose [webbook.nist.gov]

- 3. 2-Acetamido-2-deoxy-β-D-glucopyranosyl azide ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

using Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside for membrane protein solubilization

Topic: Application Note & Protocol: Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (Hexyl-GlcNAc) for Membrane Protein Solubilization and Stabilization.

Part 1: Executive Summary & Strategic Utility

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (commonly abbreviated as Hexyl-GlcNAc or C6-GlcNAc ) is a specialized, non-ionic detergent belonging to the alkyl glycoside class. Unlike the ubiquitous Dodecyl Maltoside (DDM) or Octyl Glucoside (OG), Hexyl-GlcNAc is defined by its ultra-short hexyl (C6) tail and a bulky, polar N-acetylglucosamine (GlcNAc) headgroup.

Core Value Proposition: This detergent is not recommended for the initial bulk extraction of membrane proteins from native lipid bilayers due to its exceptionally high Critical Micelle Concentration (CMC) and low hydrophobicity. Instead, its primary utility lies in:

-

High-Resolution Structural Biology: Creating minimal micelle shells for X-ray crystallography and NMR, reducing solvent noise and improving crystal packing.

-

Ligand-Specific Stabilization: Stabilizing proteins with specific GlcNAc-binding domains (e.g., lectins, transporters) via headgroup mimicry.

-

Detergent Exchange: Rapid removal via dialysis due to high monomer solubility.

Part 2: Physicochemical Profile

Understanding the physics of Hexyl-GlcNAc is prerequisite to its successful application.

| Property | Value / Description | Impact on Protocol |

| Full Name | Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Target Molecule |

| Abbreviation | Hexyl-GlcNAc / C6-GlcNAc | Common Identifier |

| Molecular Weight | ~305.37 g/mol | Calculation of Molarity |

| Headgroup | N-acetylglucosamine (Polar, Bulky) | Potential H-bonding/Lectin interaction |

| Tail Length | C6 (Hexyl) | Very short; weak hydrophobic effect |

| CMC (Estimated) | > 200 mM (~6-7% w/v) | CRITICAL: Requires extremely high working concentrations. |

| Micelle Size | Ultra-small (< 20 kDa) | Ideal for NMR/Crystallography; poor for large complex stability. |

| Dialyzability | Excellent | Rapidly removed; caution against accidental precipitation. |

Expert Insight: The GlcNAc headgroup is larger and more polar than a standard Glucose headgroup. Combined with a short C6 tail, this pushes the CMC significantly higher than Hexyl-Glucoside (~250 mM). You are essentially working with a "hydrotrope-detergent hybrid."

Part 3: Mechanism of Action

Hexyl-GlcNAc operates on a "Dynamic Exchange" mechanism .

-

Transient Shielding: Due to the short C6 tail, the residence time of Hexyl-GlcNAc molecules on the protein hydrophobic belt is short. This creates a dynamic equilibrium where the protein is shielded enough to prevent aggregation but exposed enough to allow crystal contacts.

-

Headgroup Specificity: Unlike DDM, which is a passive shield, the GlcNAc moiety can act as a chaperone for proteins that naturally interact with glycosylated surfaces or bind sugars, effectively "locking" specific conformations.

Visualizing the Solubilization Landscape

Figure 1: The strategic placement of Hexyl-GlcNAc in the membrane protein workflow. It is rarely the starting detergent but the "finisher" for structural studies.

Part 4: Detailed Protocols

Protocol A: Preparation of Hexyl-GlcNAc Stock Solution

Since the CMC is extremely high, standard 10% stocks may be insufficient. We recommend a molar stock.

-

Weighing: Weigh an appropriate amount of Hexyl-GlcNAc powder. (e.g., 305 mg for 1 mL of 1 M solution).

-

Solvent: Dissolve in degassed ultrapure water or low-salt buffer (e.g., 10 mM HEPES, pH 7.5). Avoid high salt initially as it lowers the cloud point.

-

Dissolution: Vortex vigorously. If the solution is cloudy, warm gently to 30°C. The solution should be clear and colorless.

-

Filtration: Filter through a 0.22 µm PVDF membrane.

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Detergent Exchange for Crystallization

This is the primary application. You are swapping a stable detergent (e.g., DDM) for Hexyl-GlcNAc to minimize the micelle radius.

Prerequisites:

-

Target protein purified in DDM (0.03%).

-

Hexyl-GlcNAc Stock (1.0 M).

Step-by-Step:

-

Equilibration: Prepare a "Exchange Buffer" containing:

-

20 mM Buffer (TRIS/HEPES)

-

150 mM NaCl

-

300 mM Hexyl-GlcNAc (Note: This is ~9% w/v. You must be above the CMC of ~200-250 mM to maintain solubility).

-

-

Immobilization: Bind your DDM-solubilized protein to an affinity resin (e.g., Ni-NTA or FLAG).

-

Wash 1 (Hybrid): Wash the column with 10 CV (Column Volumes) of buffer containing 0.02% DDM + 100 mM Hexyl-GlcNAc . This initiates the transition.

-

Wash 2 (Full Exchange): Wash with 20 CV of Exchange Buffer (300 mM Hexyl-GlcNAc) .

-

Elution: Elute the protein using the Exchange Buffer supplemented with the eluent (e.g., Imidazole).

-

QC: Immediately assess protein stability via SEC (Size Exclusion Chromatography). You should see a shift to a smaller apparent molecular weight (smaller Stokes radius) compared to the DDM sample.

Protocol C: Solubilization Screening (Specialized Cases)

Use this ONLY if you suspect your protein requires GlcNAc for stability or is a peripheral membrane protein.

-

Pellet Prep: Isolate membranes containing your target protein.

-

Master Mix: Prepare solubilization buffers with increasing Hexyl-GlcNAc concentrations:

-

0 mM (Control)

-

100 mM (~3%)

-

250 mM (~7.5%)

-

500 mM (~15%)

-

-

Incubation: Resuspend pellets (ratio 1:10 w/v). Incubate for 1 hour at 4°C with gentle rotation.

-

Separation: Ultracentrifuge at 100,000 x g for 45 mins.

-

Analysis: Run Supernatant vs. Pellet on SDS-PAGE.

-

Success Criteria: Protein appears in the supernatant only at concentrations >250 mM.

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Protein precipitates during exchange | Concentration < CMC | Ensure Hexyl-GlcNAc is >250 mM in all buffers. The CMC is very high! |

| Cloudy solution at Room Temp | Phase Separation | Short chain glycosides can have low Cloud Points in high salt. Reduce NaCl to <100 mM or work at 4°C. |

| No crystals formed | Micelle too dynamic | The C6 chain may be too unstable. Try mixing with Octyl-GlcNAc (C8) to create a mixed micelle with intermediate stability. |

| "Empty" micelle peaks in SEC | High Detergent Background | Hexyl-GlcNAc has a high monomer concentration. Ensure your SEC detector (RI/UV) is blanked correctly against the running buffer. |

Part 6: References

-

Anatrace Products. (2024). Detergent Properties: Alkyl Glycosides and Glucosaminides. Retrieved from

-

Newby, Z. E., et al. (2009). "Membrane protein crystallization: current trends and future perspectives." Protein Science, 18(S1). Link

-

Rosenbusch, J. P. (2001). "Stability of membrane proteins: relevance for the selection of appropriate detergents." Journal of Structural Biology, 136(1), 144-157.

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). "Membrane proteins, lipids and detergents: not just a soap opera." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Link

-

Zilliken, F., et al. (1955). "Preparation of alkyl N-acetyl-alpha and -beta-D-glucosaminides." Archives of Biochemistry and Biophysics, 54(2), 392-397.[3] Link

(Note: While Hexyl-GlcNAc is a specific derivative, general principles are derived from the extensive literature on C6-C8 alkyl glycoside detergents cited above.)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of alkyl N-acetyl-alpha and -beta-D-glucosaminides and their microbiological activity for Lactobacillus bifidus var. Penn - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Investigation of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside as a Potential O-GlcNAcase Inhibitor

This document provides a comprehensive guide for the characterization of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside as a potential inhibitor of O-GlcNAcase (OGA), a key enzyme in the regulation of post-translational O-GlcNAcylation. The protocols and methodologies outlined herein are designed to enable researchers to determine the inhibitory potency, selectivity, and kinetic profile of this compound, thereby elucidating its potential as a chemical tool for studying cellular processes or as a starting point for therapeutic development.

The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins is a critical regulatory mechanism analogous to phosphorylation.[1] This process, known as O-GlcNAcylation, is governed by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[2] Given its role in a multitude of cellular processes, including signal transduction, transcription, and metabolism, the dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, diabetes, and cancer.[1][3] Consequently, inhibitors of OGA are valuable tools for elevating O-GlcNAc levels and studying the functional consequences, making them attractive candidates for therapeutic intervention.[4]

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a derivative of the natural substrate N-acetylglucosamine (GlcNAc), represents a promising candidate for OGA inhibition. The hexyl aglycone moiety may confer increased cell permeability and unique interactions within the enzyme's active site compared to more polar substrate analogs. This guide will detail the necessary steps to rigorously evaluate its inhibitory characteristics.

I. Foundational Principles of O-GlcNAcase Inhibition and Assay Design

A thorough understanding of the OGA catalytic mechanism is paramount for designing and interpreting inhibition studies. OGA belongs to the glycoside hydrolase family 84 (GH84) and employs a substrate-assisted catalytic mechanism.[5] This mechanism involves the participation of the substrate's own 2-acetamido group in the cleavage of the glycosidic bond. This mechanistic insight has been instrumental in the development of potent and selective OGA inhibitors.[6]

A critical consideration in the development of OGA inhibitors is selectivity against the functionally related lysosomal β-hexosaminidases (HexA and HexB).[3] These enzymes also cleave terminal GlcNAc residues but have distinct physiological roles. Non-selective inhibition can lead to off-target effects and complicate the interpretation of experimental results. Therefore, any potential OGA inhibitor must be profiled for its activity against these related enzymes.

The most common methods for assessing OGA activity in vitro rely on the use of chromogenic or fluorogenic substrates. A widely used chromogenic substrate is p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).[7] OGA-mediated hydrolysis of pNP-GlcNAc releases p-nitrophenol, which, under alkaline conditions, forms a yellow-colored p-nitrophenolate ion that can be quantified spectrophotometrically.[8]

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the enzymatic characterization of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value represents the concentration of an inhibitor that reduces the enzyme's activity by 50% under specific assay conditions. It is a fundamental parameter for assessing the potency of a potential inhibitor.[9]

Materials:

-

Recombinant human O-GlcNAcase (hOGA)

-

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

-

Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4

-

Stop Solution: 0.5 M sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Inhibitor Stock Solution: Dissolve Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in the Assay Buffer to generate a range of concentrations to be tested. A 10-point, 3-fold dilution series is a good starting point.

-

Set up the Assay Plate:

-

Add 10 µL of each inhibitor dilution to triplicate wells of a 96-well microplate.

-

For the positive control (no inhibition), add 10 µL of Assay Buffer containing the same concentration of solvent used for the inhibitor.

-

For the negative control (background), add 10 µL of Assay Buffer.

-

-

Add Enzyme: Add 40 µL of hOGA solution (at a final concentration optimized for linear reaction kinetics) to all wells except the negative control wells. Add 40 µL of Assay Buffer to the negative control wells.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the Reaction: Add 50 µL of a pre-warmed pNP-GlcNAc solution (at a concentration close to its Kₘ value for hOGA) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

-

Stop the Reaction: Add 100 µL of Stop Solution to all wells to terminate the reaction and develop the color.

-

Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the negative control from all other absorbance readings.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 × (1 - (Absorbance of sample / Absorbance of positive control))

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Determination of the Inhibitory Constant (Kᵢ) and Mode of Inhibition

The inhibitory constant (Kᵢ) is a more absolute measure of an inhibitor's potency and is independent of the substrate concentration.[9] Determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides insight into how the inhibitor interacts with the enzyme.

Materials:

-

Same as Protocol 1.

Procedure:

-

Perform a Matrix of Experiments: Set up a series of reactions similar to the IC₅₀ determination, but vary the concentrations of both the inhibitor (Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside) and the substrate (pNP-GlcNAc).

-

Use at least three different fixed concentrations of the inhibitor.

-

For each inhibitor concentration, vary the substrate concentration over a range (e.g., 0.5 to 5 times the Kₘ of pNP-GlcNAc).

-

-

Measure Initial Reaction Velocities: For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (rate of product formation). This is typically done by taking absorbance readings at multiple time points to ensure linearity.

-

Data Analysis:

-

Plot the initial velocities against the substrate concentrations for each inhibitor concentration using a Michaelis-Menten plot.

-

To determine the mode of inhibition and calculate the Kᵢ, transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Dixon plot (1/velocity vs. [inhibitor]).

-

For competitive inhibition: The lines on a Lineweaver-Burk plot will intersect on the y-axis. The Kᵢ can be calculated from the change in the apparent Kₘ.

-

For non-competitive inhibition: The lines will intersect on the x-axis.

-

For uncompetitive inhibition: The lines will be parallel.

-

Protocol 3: Assessing Selectivity against β-Hexosaminidases

This protocol is crucial for determining the specificity of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside for OGA.

Materials:

-

Recombinant human β-hexosaminidase A/B (HexA/B)

-

All other materials from Protocol 1.

Procedure:

-

Repeat the IC₅₀ Determination: Follow the exact procedure outlined in Protocol 1, but substitute hOGA with hHexA/B.

-

Data Analysis: Calculate the IC₅₀ of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside against hHexA/B.

-

Calculate Selectivity Index: The selectivity index is calculated by dividing the IC₅₀ for the off-target enzyme (hHexA/B) by the IC₅₀ for the target enzyme (hOGA). A higher selectivity index indicates greater specificity for OGA.

III. Data Presentation and Interpretation

The quantitative data generated from these protocols should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Inhibitory Potency and Selectivity of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

| Parameter | Value |

| hOGA IC₅₀ | To be determined |

| hHexA/B IC₅₀ | To be determined |

| Selectivity Index (IC₅₀ HexA/B / IC₅₀ hOGA) | To be calculated |

| Mode of Inhibition | To be determined |

| hOGA Kᵢ | To be determined |

IV. Visualizing Experimental Workflows and Concepts

Diagrams can aid in understanding the experimental design and the underlying biological processes.

Caption: Workflow for IC₅₀ determination of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside against OGA.

Sources

- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-based discovery and development of novel O-GlcNAcase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and functional insight into human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. courses.edx.org [courses.edx.org]

Application Notes and Protocols: Formulation of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in Drug Delivery Systems

Introduction: The Amphiphilic Advantage of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (Hexyl-NAG) is an amphiphilic molecule comprising a hydrophilic N-acetylglucosamine (NAG) head group and a hydrophobic hexyl alkyl chain.[1] This structure imparts non-ionic surfactant properties, making it a valuable excipient in the formulation of advanced drug delivery systems.[2][3] Its ability to enhance the solubility and stability of poorly water-soluble compounds is a key attribute for pharmaceutical development.[2] Furthermore, the NAG headgroup presents a potential ligand for targeted delivery, as specific receptors for this sugar moiety are overexpressed on the surface of various cell types, including certain cancer cells and macrophages.

This document provides a comprehensive guide for researchers and drug development professionals on the formulation of Hexyl-NAG into two widely used nanocarrier platforms: liposomes and solid lipid nanoparticles (SLNs). The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind key procedural steps.

Physicochemical Properties and Formulation Rationale

The successful incorporation of Hexyl-NAG into a drug delivery system is predicated on its molecular characteristics. Its amphiphilicity allows it to integrate seamlessly into the lipid structures of nanocarriers.

Causality of Formulation Choice:

-

As a Surfactant/Stabilizer: The primary role of Hexyl-NAG in these formulations is to act as a non-ionic surfactant. In liposomes, it can intercalate within the phospholipid bilayer, enhancing membrane fluidity and stability.[] In solid lipid nanoparticles, it functions as a crucial stabilizer at the lipid-water interface, preventing particle aggregation and ensuring a stable colloidal dispersion.[5]

-

Solubility Enhancement: For hydrophobic drugs, co-formulating with Hexyl-NAG within a nanocarrier can improve drug loading by creating favorable hydrophobic interactions within the carrier's core or lipid layers.[2]

-

Targeting Potential: The surface presentation of the NAG moiety can facilitate receptor-mediated endocytosis in specific cell populations, offering a strategy for active targeting.[6]

Table 1: Key Properties of Alkyl Glycosides for Formulation

| Property | Description | Significance in Formulation |

| Amphiphilicity | Possesses both a hydrophilic sugar head (glycone) and a hydrophobic alkyl tail (aglycone).[1] | Enables self-assembly and integration into lipid-based delivery systems like liposomes and nanoparticles.[][7] |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. The CMC for alkyl glycosides decreases as the alkyl chain length increases.[3] | Influences the amount of surfactant needed to stabilize the formulation and determines its behavior in solution. |

| Non-ionic Nature | Lacks a charged head group. | Reduces potential for ionic interactions with charged drugs or biological components, often leading to lower toxicity and better biocompatibility.[8] |

| Biodegradability | Can be broken down by biological processes, often via enzymatic hydrolysis of the glycosidic bond.[8][9] | Enhances the safety profile of the drug delivery system, minimizing long-term accumulation. |

| Thermal Stability | Alkyl glycosides are generally stable up to high temperatures (e.g., 270 °C).[3] | Allows for flexibility in formulation processes that may require heating, such as hot homogenization for SLN production. |

Protocol 1: Formulation of Hexyl-NAG-Functionalized Liposomes via Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) incorporating Hexyl-NAG and a model hydrophobic drug, followed by size reduction to form small unilamellar vesicles (SUVs). The thin-film hydration method is chosen for its high reproducibility and effective encapsulation of lipophilic compounds.[10][11]

Principle

Lipids, the hydrophobic drug, and Hexyl-NAG are co-dissolved in an organic solvent. Evaporation of the solvent creates a thin, uniform film on the interior of a round-bottom flask. Subsequent hydration of this film with an aqueous buffer causes the lipids to self-assemble into concentric bilayers, forming MLVs that entrap the drug and Hexyl-NAG within their structure.[][12] Sonication or extrusion is then used to reduce the size and lamellarity of these vesicles.

Experimental Workflow: Liposome Formulation

Caption: Workflow for preparing Hexyl-NAG liposomes.

Materials and Equipment

-

Lipids:

-

Phosphatidylcholine (PC) (e.g., from soy or egg)[]

-

Cholesterol[10]

-

-

Surfactant: Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

-

Model Drug: Hydrophobic API (e.g., Paclitaxel, Curcumin)

-

Solvents: Chloroform, Methanol (HPLC grade)

-

Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Equipment:

-

Rotary evaporator

-

Water bath

-

Probe sonicator or Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flasks

-

Glass vials, syringes

-

Vacuum oven

-

Step-by-Step Methodology

-

Lipid Film Preparation: a. In a round-bottom flask, dissolve phosphatidylcholine, cholesterol, Hexyl-NAG, and the hydrophobic drug in chloroform. A typical molar ratio is PC:Cholesterol:Hexyl-NAG = 7:3:1, but this should be optimized.[10] b. Rationale: Chloroform is an excellent solvent for lipids and many hydrophobic drugs, ensuring a homogenous mixture which is critical for forming a uniform film. c. Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 40°C. d. Evaporate the solvent under reduced pressure until a thin, dry film is formed on the inner wall of the flask. e. To ensure complete removal of residual solvent, place the flask in a vacuum oven overnight at a temperature above the transition temperature (Tc) of the primary lipid (e.g., 60°C for DSPC).[10][11] f. Rationale: Residual organic solvent can compromise the integrity of the lipid bilayer and cause toxicity. Drying above the Tc anneals the lipid film, facilitating more efficient hydration.

-

Hydration: a. Pre-warm the hydration buffer (PBS, pH 7.4) to a temperature above the lipid Tc (e.g., 60°C). b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask gently (e.g., by hand or on a shaker) for 30-60 minutes, maintaining the temperature above Tc.[10] The solution will become opalescent as multilamellar vesicles (MLVs) form spontaneously. d. Rationale: Hydrating above the lipid's phase transition temperature ensures the lipid chains are in a fluid state, which promotes efficient water intercalation and liposome formation.[11]

-

Size Reduction (Homogenization): a. Option A: Sonication: Transfer the MLV suspension to a glass vial placed in an ice bath. Sonicate using a probe sonicator in pulsed mode (e.g., 5 seconds on, 5 seconds off) for 5-15 minutes. b. Rationale: High-energy sonication breaks down large MLVs into smaller, unilamellar vesicles (SUVs). The ice bath prevents lipid degradation from the heat generated during sonication. c. Option B: Extrusion: Load the MLV suspension into a pre-heated extruder. Force the suspension through polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm) for 11-21 passes.[10] d. Rationale: Extrusion is a gentler method that produces liposomes with a more uniform size distribution compared to sonication. Performing the extrusion above the lipid Tc is critical.

-

Purification: a. To remove unencapsulated drug, the liposome suspension can be centrifuged or passed through a size-exclusion chromatography column (e.g., Sephadex G-50).

Protocol 2: Formulation of Hexyl-NAG-Stabilized Solid Lipid Nanoparticles (SLNs)

This protocol details the preparation of SLNs using a modified emulsification-ultrasonication method, which is well-suited for encapsulating hydrophilic or amphiphilic compounds by leveraging a multiple emulsion (w/o/w) system.[7][13]

Principle

A solid lipid is melted and mixed with a surfactant to form the oil phase. The active compound, if hydrophilic, is dissolved in a small amount of aqueous phase and emulsified within the melted lipid to create a primary water-in-oil (w/o) emulsion. This primary emulsion is then dispersed in a larger volume of hot aqueous surfactant solution (containing Hexyl-NAG) and subjected to high-energy ultrasonication.[7] Cooling the resulting oil-in-water (o/w) nano-emulsion causes the lipid to solidify, entrapping the drug within the solid matrix and forming SLNs.

Experimental Workflow: SLN Formulation

Caption: Workflow for preparing Hexyl-NAG SLNs.

Materials and Equipment

-

Solid Lipid: e.g., Softisan® 100, glyceryl monostearate

-

Surfactants: Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, Tween® 80

-

Model Drug: Hydrophilic or amphiphilic API

-

Aqueous Phase: Ultrapure water

-

Equipment:

-

Magnetic stirrer with hot plate

-

Ultrasonic homogenizer (probe sonicator)

-

Water bath

-

Ice bath

-

Glass beakers

-

Step-by-Step Methodology

-

Preparation of Phases: a. Lipid Phase: In a glass beaker, melt the solid lipid (e.g., 4.5 wt%) at a temperature approximately 10°C above its melting point. b. Aqueous Phase: In a separate beaker, prepare the aqueous surfactant solution (e.g., 1.0 wt% Tween® 80 and a desired concentration of Hexyl-NAG) and heat it to the same temperature as the lipid phase.[7] c. Drug Solution: If using a hydrophilic drug, dissolve it in a small volume of ultrapure water (this will become the inner aqueous phase).

-

Emulsification: a. For encapsulating a hydrophilic drug, add the drug solution dropwise to the melted lipid phase under stirring to form a primary w/o emulsion. b. Disperse the lipid phase (or the primary w/o emulsion) into the hot aqueous phase under continuous stirring with a magnetic stirrer. c. Immediately subject the coarse emulsion to high-energy homogenization using a probe sonicator for approximately 90 seconds at 40% amplitude.[7][13] d. Rationale: Intense sonication provides the necessary energy to break down the large emulsion droplets into the nano-size range (typically <100 nm), creating a hot oil-in-water nanoemulsion.[7][14]

-

Nanoparticle Formation: a. Transfer the hot nanoemulsion to an ice bath immediately after sonication. b. Continue to stir the dispersion with a magnetic stirrer (e.g., 300-350 rpm) until it has cooled to room temperature (approx. 15 min).[7][13] c. Rationale: Rapid cooling causes the lipid droplets to solidify, entrapping the drug within the solid lipid core. The surfactants, including Hexyl-NAG, adsorb to the surface, providing steric and electrostatic stabilization to the newly formed nanoparticles and preventing aggregation.

Characterization of Formulations

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanocarriers.

Table 2: Key Characterization Techniques and Typical Parameters

| Parameter | Technique | Principle & Rationale | Typical Settings / Sample Prep[10][11] |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light intensity due to the Brownian motion of particles. Size and PDI indicate the quality and uniformity of the formulation. | Dilute sample in ultrapure water. Temperature: 25°C, Scattering Angle: 173°, Equilibration time: 120s. |

| Zeta Potential (ZP) | Laser Doppler Velocimetry | Measures the electrophoretic mobility of particles in an electric field. Indicates surface charge and predicts colloidal stability (values > |±30 mV| suggest good stability).[7] | Dilute sample in ultrapure water. Temperature: 25°C, Dispersant Viscosity: 0.8872 cP, Dielectric constant: 78.5. |

| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | Centrifugation / Chromatography (HPLC) | EE% is the percentage of the initial drug that is successfully entrapped. DL% is the weight percentage of the drug relative to the total weight of the nanocarrier. | Separate free drug from the formulation by ultracentrifugation. Quantify the drug in the supernatant (free drug) and/or lyse the pellet to quantify the encapsulated drug using a validated HPLC or UV-Vis method. |

| Morphology | Transmission Electron Microscopy (TEM) | Provides direct visualization of the nanoparticles, confirming their size, shape (e.g., spherical), and integrity. | Place a drop of diluted formulation on a carbon-coated copper grid, negatively stain (e.g., with phosphotungstic acid), and dry before imaging. |

| Structural Confirmation | NMR Spectroscopy | Can be used to confirm the presence and orientation of Hexyl-NAG within the formulation, particularly the surface exposure of the sugar headgroup.[1] | Requires specialized NMR techniques (e.g., HR-MAS or NOESY) and appropriate deuterated solvents. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Large Particle Size / High PDI | - Insufficient homogenization energy/time.- Formulation components aggregating.- Temperature during processing was too low. | - Increase sonication time/amplitude or number of extrusion cycles.- Optimize surfactant concentration (Hexyl-NAG).- Ensure all processing steps (hydration, extrusion) are performed above the lipid Tc. |

| Low Encapsulation Efficiency (EE%) | - Drug leakage during formulation.- Poor drug solubility in the lipid core.- Drug-lipid ratio is too high. | - Optimize the lipid composition (e.g., add cholesterol to stabilize liposome bilayers).- For SLNs, try a different solid lipid with better drug solubility.- Reduce the initial drug concentration and re-evaluate EE%. |

| Formulation Instability (Aggregation over time) | - Insufficient surface stabilization (low Zeta Potential).- Ostwald ripening (for SLNs). | - Increase the concentration of Hexyl-NAG or add a co-stabilizer (e.g., PEGylated lipid).- Ensure proper cooling and storage conditions. Lyophilization with a cryoprotectant can improve long-term stability.[][15] |

Conclusion and Future Perspectives

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a promising excipient for the development of sophisticated drug delivery systems. Its amphiphilic and non-ionic properties make it an effective stabilizer for both liposomal and solid lipid nanoparticle formulations. The protocols and rationale provided herein offer a solid foundation for researchers to begin formulating with this versatile molecule. Future work should focus on optimizing the concentration of Hexyl-NAG to balance formulation stability with biological activity, and on conducting in vitro and in vivo studies to validate the targeting potential conferred by the N-acetylglucosamine moiety. The exploration of Hexyl-NAG in other systems, such as nanogels and microemulsions, also represents a promising avenue for future research.[16]

References

-

Creative Biolabs. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. [Link]

-

Martin, F. J. (1998). Preparation of Liposome Conjugates and Derivatives. In:..., ResearchGate. [Link]

-

Geszke-Moritz, M., & Moritz, M. (2021). Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design. MDPI. [Link]

-

Adlercreutz, P. (2009). Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases. Lund University. [Link]

-

Geszke-Moritz, M., & Moritz, M. (2021). Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formulations. PMC. [Link]

-

Sturm, B. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Protocols.io. [Link]

-

ZhongHai Technology. (2024). Production process and method of alkyl glycosides! [Link]

-

Šturm, L., & Poklar Ulrih, N. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. [Link]

-

Carita, R., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC. [Link]

-

Geszke-Moritz, M., & Moritz, M. (2021). Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design. Semantic Scholar. [Link]

-

Geszke-Moritz, M., & Moritz, M. (2021). Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formulations. PubMed. [Link]

-

Ghouchi, E., et al. (2021). Formulation of solid lipid nanoparticles (SLN): The value of different alkyl polyglucoside surfactants. ResearchGate. [Link]

-

Friend, D. R., & Chang, G. W. (1984). A colon-specific drug-delivery system based on drug glycosides and the glycosidases of colonic bacteria. PubMed. [Link]

-

Takakura, Y., et al. (2001). Characterization of novel kidney-specific delivery system using an alkylglucoside vector. [Link]

- Adlercreutz, P., et al. (2009). Synthesis of long-chain alkyl glycosides.

-

Li, Y., et al. (2022). Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems. MDPI. [Link]

-

Vernon, J., Roseman, S., & Yuan, C. L. (1980). Synthesis of 6-amino-1-hexyl 2-acetamido-2-deoxy-3-, -4-, and -6-O-β-D-galactopyranosyl-β-D-glucopyranosides. Sci-Hub. [Link]

-

Ghosh, P., Das, P. K., & Bachhawat, B. K. (1982). Plant glycosides in a liposomal drug-delivery system. PMC. [Link]

-

Singh, R., & Mishra, S. (2015). β-Glycosidases: An alternative enzyme based method for synthesis of alkyl-glycosides. ResearchGate. [Link]

-

Sharma, D., et al. (2024). Liposomal Formulations: A Recent Update. MDPI. [Link]

-

Zhang, T., et al. (2025). Technological Research on Preparation of Alkyl Polyglycoside by High-Gravity Impinging Stream-Rotating Packed Bed. MDPI. [Link]

-

Zhang, L., et al. (2021). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. [Link]

-

Wang, Y., et al. (2018). Recent Advances in Drug Delivery System for Bioactive Glycosides from Traditional Chinese Medicine. World Scientific Publishing. [Link]

-

Rauter, A. P., & Lindhorst, T. K. (Eds.). (2014). Synthesis and Characterization of Glycosides. [Link]

-

BioProcess International. (2014). Site-Specific Characterization of Glycosylation on Protein Drugs. [Link]

-

Sharma, A., & Arora, S. (2022). Isolation, Identification and Characterization of Glycosides. Bentham Science Publisher. [Link]

-

Aulenta, F., et al. (2003). Colloidal Drug Delivery Systems ΠRecent Advances With Polymeric Micelles. CHIMIA. [Link]

-

Gloster, T. M., et al. (2018). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. [Link]

-

Kaifu, R., & Osawa, T. (1979). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl). PubMed. [Link]

-

Kabanov, A. V., & Vinogradov, S. V. (2009). Nanogel Carrier Design for Targeted Drug Delivery. PMC. [Link]

-

Frontiers. (2022). Application of Nanoparticles in Tumour Targeted Drug Delivery and Vaccine. [Link]

-

Technology Networks. (2024). Applications of Nanotechnology in Drug Delivery Systems. [Link]

-

ResearchGate. (a) 2-acetamido-2-deoxy-D-glucopyranose (b) 2-amino-2-deoxy-D-glucopyranose. [Link]

Sources

- 1. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Plant glycosides in a liposomal drug-delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases | Lund University [lunduniversity.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]

- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Nanogel Carrier Design for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing concentration of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside for protein stability

This guide is structured as a specialized Technical Support Center for researchers optimizing Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside (often abbreviated as Hexyl-β-D-GlcNAc or C6-GlcNAc ).[1][2]

Subject: Optimizing Concentration for Protein Stability & Crystallography Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Helix, Senior Application Scientist[1][2]

Executive Summary: The Nature of the Molecule

Before optimizing, you must define the role this molecule plays in your system. Hexyl-β-D-GlcNAc is a short-chain alkyl glycoside (C6) .[1][2] Unlike its longer-chain cousins (e.g., Octyl-glucoside or DDM), it rarely functions as a primary solubilizing detergent because its Critical Micelle Concentration (CMC) is extremely high.[1][2]

It typically serves two distinct functions:

-

Amphiphilic Additive (Co-detergent): It inserts into the micelles of larger detergents (like DDM or LMNG) to reduce micelle size and tighten the detergent belt, crucial for crystallization.

-

Chemical Chaperone / Ligand: For hexosaminidases or GlcNAc-binding proteins, it acts as a specific ligand to stabilize the active site (pharmacological chaperone).[2]

Critical Parameter: The "Effective" CMC

User Question: I cannot find a consistent CMC value for Hexyl-β-D-GlcNAc. What concentration should I use?

Technical Insight: Because the hexyl (C6) chain is short, this molecule behaves more like a hydrotrope than a classic surfactant. It does not form stable, monodisperse micelles at low concentrations.

-

Implication: You cannot use "CMC + 10%" as a rule of thumb. You must screen empirically based on the application.[3]

Data Table: Working Concentration Ranges

| Application | Role | Recommended Starting Range | Optimization Strategy |

| Crystallography | Co-detergent / Additive | 20 mM – 100 mM | Add to primary detergent (e.g., 0.05% DDM).[1][2] Screen for crystal lattice formation. |

| Protein Stabilization | Hydrotrope | 50 mM – 300 mM | High concentrations prevent aggregation of soluble proteins. |

| Enzyme Chaperone | Active Site Ligand | 10 µM – 5 mM | Based on |

| Membrane Extraction | Primary Detergent | Not Recommended | C6 is too weak to strip lipids effectively without denaturing high concentrations. |

Optimization Workflows (Visualized)

Workflow A: Screening for Stability (Thermal Shift)

This workflow determines the concentration that maximizes melting temperature (

Figure 1: Step-by-step screening workflow to determine the optimal stabilizing concentration using Differential Scanning Fluorimetry (DSF).

Troubleshooting Guide & FAQs

Issue 1: Protein Precipitates Upon Addition

Symptom: Immediate cloudiness or aggregation after adding Hexyl-β-D-GlcNAc.[1][2]

-

Root Cause 1 (Solubility Shock): Adding a high-concentration stock (e.g., 1 M) directly to the protein creates a local "hotspot" of hydrophobicity that denatures the protein before mixing.

-

Fix: Dilute the additive in buffer first, or add the protein to the additive solution slowly.

-

-

Root Cause 2 (Lipid Stripping): If working with membrane proteins, high concentrations of C6 alkyl glycosides can compete with the primary detergent (e.g., DDM), effectively "thinning" the micelle and exposing hydrophobic domains.

-

Fix: Maintain the primary detergent concentration above its CMC.[3] Do not replace the primary detergent; supplement it.

-

Issue 2: No Effect on Crystallization

Symptom: The screen yields clear drops or precipitate, but no crystals, despite using the additive.

-

Root Cause: The concentration is below the threshold required to alter the micelle geometry.

-

Protocol Validation:

-

Perform a Dynamic Light Scattering (DLS) experiment.

-

Measure the hydrodynamic radius (

) of your protein-detergent complex.[2] - (usually a decrease) as the smaller C6 chains integrate into the larger micelle.

-

Use the concentration where the

shift plateaus.

-

Issue 3: Interference with Downstream Assays

User Question: Can I run a Bradford assay or Mass Spec with this additive?

-